molecular formula C15H11Cl2N3O2S B4386906 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No.: B4386906
M. Wt: 368.2 g/mol
InChI Key: PRRYHPMMAUKYGZ-UHFFFAOYSA-N
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Description

3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro, methoxy, and benzothiadiazolyl groups attached to a benzamide core

Properties

IUPAC Name

3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2S/c1-7-3-4-11-13(20-23-19-11)12(7)18-15(21)9-5-8(16)6-10(17)14(9)22-2/h3-6H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRYHPMMAUKYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide typically involves multiple steps:

    Formation of the benzothiadiazole core: This can be achieved by cyclization reactions involving appropriate precursors such as ortho-diamines and thioamides under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond by reacting the benzothiadiazole derivative with 3,5-dichloro-2-methoxybenzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides or benzothiadiazoles.

Scientific Research Applications

3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide due to its ability to interact with biological targets in plants.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiadiazole moiety can interact with the active site of enzymes, inhibiting their activity. The methoxy and dichloro groups can enhance the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-2-methoxybenzoic acid
  • N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
  • 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Uniqueness

3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is unique due to the presence of both dichloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the benzothiadiazole moiety provides a distinct profile that can be exploited for various applications in medicinal chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Reactant of Route 2
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3,5-dichloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

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